molecular formula C8H4Cl2O2 B14644597 4,6-Dichloro-2-benzofuran-1(3H)-one CAS No. 52043-45-5

4,6-Dichloro-2-benzofuran-1(3H)-one

Cat. No.: B14644597
CAS No.: 52043-45-5
M. Wt: 203.02 g/mol
InChI Key: NJWNHLLTAFXGQM-UHFFFAOYSA-N
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Description

4,6-Dichloroisobenzofuran-1(3H)-one is a chemical compound with the molecular formula C8H4Cl2O2 It is a chlorinated derivative of isobenzofuranone, characterized by the presence of two chlorine atoms at the 4 and 6 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloroisobenzofuran-1(3H)-one typically involves the chlorination of isobenzofuranone derivatives. One common method is the direct chlorination of isobenzofuranone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of 4,6-Dichloroisobenzofuran-1(3H)-one may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloroisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding acids or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isobenzofuranone derivatives, while oxidation and reduction can lead to the formation of corresponding acids, alcohols, or other functionalized compounds.

Scientific Research Applications

4,6-Dichloroisobenzofuran-1(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dichloroisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloroisobenzofuran-1,3-dione: Another chlorinated isobenzofuranone derivative with similar chemical properties.

    4,5-Dichlorophthalic Anhydride: A related compound with two chlorine atoms on the phthalic anhydride structure.

Uniqueness

4,6-Dichloroisobenzofuran-1(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The position of the chlorine atoms influences the compound’s electronic properties and reactivity, making it suitable for specific synthetic and research purposes.

Properties

CAS No.

52043-45-5

Molecular Formula

C8H4Cl2O2

Molecular Weight

203.02 g/mol

IUPAC Name

4,6-dichloro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4Cl2O2/c9-4-1-5-6(7(10)2-4)3-12-8(5)11/h1-2H,3H2

InChI Key

NJWNHLLTAFXGQM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2Cl)Cl)C(=O)O1

Origin of Product

United States

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